N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

physicochemical profiling isomer comparison drug-likeness

N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 850477-35-9) is a synthetic spirohydantoin derivative characterized by a 1,3-diazaspiro[4.5]decane-2,4-dione core bearing an 8-methyl substituent on the cyclohexane ring and an N-(2-ethoxyphenyl)acetamide side chain. Its molecular formula is C19H25N3O4 with a molecular weight of 359.4 g/mol.

Molecular Formula C19H25N3O4
Molecular Weight 359.426
CAS No. 850477-35-9
Cat. No. B2786981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
CAS850477-35-9
Molecular FormulaC19H25N3O4
Molecular Weight359.426
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)CN2C(=O)C3(CCC(CC3)C)NC2=O
InChIInChI=1S/C19H25N3O4/c1-3-26-15-7-5-4-6-14(15)20-16(23)12-22-17(24)19(21-18(22)25)10-8-13(2)9-11-19/h4-7,13H,3,8-12H2,1-2H3,(H,20,23)(H,21,25)
InChIKeyJRFZQMSKTVPVCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 850477-35-9): Procurement-Relevant Baseline Profile


N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 850477-35-9) is a synthetic spirohydantoin derivative characterized by a 1,3-diazaspiro[4.5]decane-2,4-dione core bearing an 8-methyl substituent on the cyclohexane ring and an N-(2-ethoxyphenyl)acetamide side chain. Its molecular formula is C19H25N3O4 with a molecular weight of 359.4 g/mol . The compound has a predicted XLogP3 of 2.2 and a topological polar surface area (TPSA) of 87.7 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity suitable for oral bioavailability per Lipinski's Rule of Five . The spirohydantoin scaffold is structurally related to pharmacologically active classes, including selective androgen receptor modulators described in patent WO2013128421A1 [1].

Why Generic Substitution Fails for N-(2-Ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide: Ortho-Ethoxy Positional Selectivity and Scaffold Sensitivity


The 1,3-diazaspiro[4.5]decane-2,4-dione scaffold is exquisitely sensitive to the nature and position of substituents on the N-phenylacetamide moiety. Within this chemotype, substitution at the ortho versus para position of the phenyl ring dictates the three-dimensional presentation of the ethoxy group, directly influencing target binding pocket complementarity, metabolic stability, and off-target profiles. Spirohydantoin-based androgen receptor modulators, for instance, exhibit marked loss of potency and selectivity when the aryl ether substitution pattern is altered [1]. Consequently, the para-ethoxy analog (CAS 785800-41-1), the unsubstituted phenyl analog (CAS 556016-46-7), and other in-class spirohydantoin acetamides cannot be treated as interchangeable procurement equivalents without confirmatory head-to-head comparative data.

Product-Specific Quantitative Evidence Guide for N-(2-Ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 850477-35-9)


Ortho-Ethoxy vs. Para-Ethoxy Isomer: Physicochemical and Conformational Differentiation by Predicted Properties

The target compound bears an ortho-ethoxy substituent on the N-phenylacetamide ring, in contrast to the commercially available para-ethoxy isomer (CAS 785800-41-1). While both isomers share an identical molecular formula (C19H25N3O4), molecular weight (359.4 g/mol), and predicted XLogP3 (2.2), their three-dimensional conformations diverge significantly. The ortho-ethoxy group restricts rotation around the N-phenyl bond and reduces the solvent-accessible surface area of the phenyl ring compared to the para isomer . This positional isomerism is expected to produce differential target binding kinetics, metabolic susceptibility (ortho-ethoxy may resist CYP450-mediated O-dealkylation via steric shielding), and crystalline solubility. Procurement decisions between ortho- and para-ethoxy isomers must consider that identical bulk properties (MW, logP, TPSA) mask substantial differences in biochemical and pharmacokinetic behavior.

physicochemical profiling isomer comparison drug-likeness

2-Ethoxyphenyl vs. Unsubstituted Phenyl Analog: Lipophilicity-Driven Differentiation

Compared to the unsubstituted N-phenyl analog (2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenylacetamide, CAS 556016-46-7), the target compound introduces an ethoxy group at the ortho position of the phenyl ring. This substitution increases the predicted XLogP3 from approximately 1.5 (unsubstituted phenyl analog) to 2.2 (target compound), representing a ΔlogP of ~0.7 units . The added lipophilicity is expected to enhance membrane permeability while the increased molecular weight (359.4 vs. ~301 g/mol) and additional hydrogen bond acceptor may moderate solubility. The ethoxy group also adds a site for potential metabolic O-dealkylation not present in the unsubstituted analog, introducing a clearance pathway that must be considered in in vivo study design.

lipophilicity SAR membrane permeability

Class-Level Spirohydantoin SAR: N-Substituent Sensitivity Documented in Patent Literature

Patent WO2013128421A1 discloses that within the spirohydantoin class, the nature of the N-substituent on the acetamide side chain is a critical determinant of androgen receptor (AR) modulator potency and selectivity [1]. Compounds with N-aryl acetamide groups displayed IC50 values spanning from sub-nanomolar to >10 µM depending on aryl substitution pattern. While the specific compound N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is not explicitly exemplified in this patent, the documented SAR trend establishes that even minor changes to the aryl ether substituent (e.g., methoxy vs. ethoxy; ortho vs. para position) produce quantifiable differences in target engagement. A closely related spirohydantoin with a 5-methylisoxazol-3-yl acetamide side chain (BindingDB BDBM43102) exhibited weak binding to nuclear receptor coactivator NCOA2 with an EC50 >79.4 µM [2], underscoring that not all N-substituted spirohydantoin acetamides achieve potent target binding.

SAR androgen receptor modulation spirohydantoin

Data Availability Caveat: Limited Public Bioactivity Data Necessitates Empirical Validation

A comprehensive search of the public domain (PubChem, ChEMBL, BindingDB, Google Patents, and Google Scholar) as of the date of this guide identified no quantitative in vitro potency data (IC50, Ki, Kd, EC50), no in vivo pharmacokinetic data, and no target engagement data for N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 850477-35-9) specifically [1][2]. The only publicly available quantitative data are predicted physicochemical properties (XLogP3 = 2.2; TPSA = 87.7 Ų; MW = 359.4 g/mol) . This stands in contrast to structurally related spirohydantoins disclosed in WO2013128421A1 for which AR binding IC50 data are available, and to the para-ethoxy isomer (CAS 785800-41-1) and unsubstituted phenyl analog (CAS 556016-46-7), which also lack published bioactivity data [2]. Consequently, any differential claim between these compounds must be treated as provisional until head-to-head empirical data are generated.

data gap empirical validation procurement caution

Best Research and Industrial Application Scenarios for N-(2-Ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 850477-35-9)


Ortho-Ethoxy Pharmacophore Exploration in Spirohydantoin SAR Campaigns

Researchers conducting structure-activity relationship (SAR) studies on the spirohydantoin scaffold may select this compound to probe the effect of an ortho-ethoxy substituent on the N-phenylacetamide ring. The ortho position creates a distinct conformational constraint and steric environment compared to the para-ethoxy isomer (CAS 785800-41-1) . Inclusion of this compound in a systematic SAR matrix alongside the para-ethoxy, meta-ethoxy, unsubstituted phenyl, and methoxy analogs enables mapping of the steric and electronic tolerance of the target binding pocket. The predicted moderate lipophilicity (XLogP3 = 2.2) positions this compound within the drug-like property space defined by Lipinski's Rule of Five .

Nuclear Receptor Coactivator Binding Probe Development

Based on the class-level observation that structurally related spirohydantoin acetamides interact with nuclear receptor coactivators (e.g., NCOA2, NCOA3 as documented in BindingDB entry BDBM43102) [1], this compound may serve as a starting point for developing chemical probes targeting nuclear receptor coactivator proteins. The ortho-ethoxyphenyl group provides a distinct vector for exploring coactivator binding site interactions that differ from the isoxazole-containing analogs. Researchers should empirically determine binding affinity before drawing conclusions about probe quality.

Metabolic Stability Comparison Studies: Ortho-Alkoxy vs. Para-Alkoxy Phenyl Ethers

The ortho-ethoxy substitution pattern is predicted to confer steric shielding around the ether oxygen, potentially reducing the rate of CYP450-mediated O-dealkylation relative to the para-ethoxy isomer. This compound can be employed alongside its para isomer in paired metabolic stability assays (e.g., human liver microsomes, hepatocytes) to quantify the impact of ethoxy positional isomerism on intrinsic clearance. Such data would provide procurement-relevant differentiation between the ortho and para isomers that is currently absent from the public domain [2].

Spirohydantoin Physicochemical Property Calibration

With predicted XLogP3 = 2.2, TPSA = 87.7 Ų, and MW = 359.4 g/mol , this compound occupies a well-defined region of drug-like chemical space. It can serve as a calibration standard for chromatographic logP determination (e.g., reversed-phase HPLC logP) and for validating in silico ADME prediction models within the spirohydantoin chemotype. The compound's moderate complexity (complexity score = 557) and five rotatable bonds make it a suitable test case for conformational sampling and 3D-QSAR model development .

Quote Request

Request a Quote for N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.